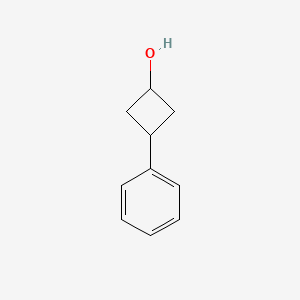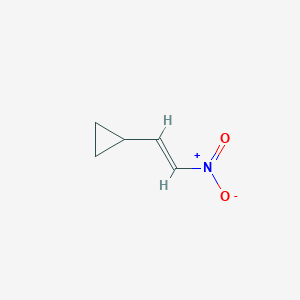![molecular formula C34H28O2P2 B3419713 (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide CAS No. 153275-76-4](/img/new.no-structure.jpg)
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of both vinyl and diphenylphosphoryl groups, which contribute to its reactivity and versatility in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable vinyl precursor under controlled conditions. One common method is the oxidation of diphenylphosphine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphine derivatives, and substituted vinyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry
Industrially, it is used as a stabilizer and additive in polymer production. Its properties enhance the thermal and oxidative stability of polymers, making them more durable and resistant to degradation.
Mécanisme D'action
The mechanism by which (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
Uniqueness
Compared to these similar compounds, (2-{4-[2-(Diphenylphosphoryl)vinyl]phenyl}vinyl)(diphenyl)phosphine oxide stands out due to its dual vinyl and diphenylphosphoryl groups. This unique combination enhances its reactivity and versatility, making it suitable for a broader range of applications in both research and industry.
Propriétés
Numéro CAS |
153275-76-4 |
|---|---|
Formule moléculaire |
C34H28O2P2 |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
1,4-bis[(E)-2-diphenylphosphorylethenyl]benzene |
InChI |
InChI=1S/C34H28O2P2/c35-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)27-25-29-21-23-30(24-22-29)26-28-38(36,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H/b27-25+,28-26+ |
Clé InChI |
GDDMSQNYNOLQOO-NBHCHVEOSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES isomérique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)/C=C/P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C=CC2=CC=C(C=C2)C=CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B3419636.png)












